molecular formula C14H23BN2O4 B7956516 Ethyl 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate

Ethyl 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate

Cat. No.: B7956516
M. Wt: 294.16 g/mol
InChI Key: WMBJWPGLLFIVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate is a complex organic compound featuring a pyrazole ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using ethanol and a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronate ester group can be oxidized to a boronic acid using hydrogen peroxide or other oxidizing agents.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The boronate ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various aryl or vinyl-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate is used as a building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals. The pyrazole ring is a common motif in many drugs, and the boronate ester group can be used to introduce functional groups that enhance biological activity or improve pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which Ethyl 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate exerts its effects depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the boronate ester group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the pyrazole ring. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Similar structure with a different ester group.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a pyrazole ring.

    (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Features a benzene ring instead of a pyrazole ring.

Uniqueness

Ethyl 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both the boronate ester and the pyrazole ring makes it particularly versatile in synthetic chemistry, enabling the construction of complex molecules with diverse applications.

Properties

IUPAC Name

ethyl 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4/c1-8-19-12(18)11-10(9(2)17(7)16-11)15-20-13(3,4)14(5,6)21-15/h8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBJWPGLLFIVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.